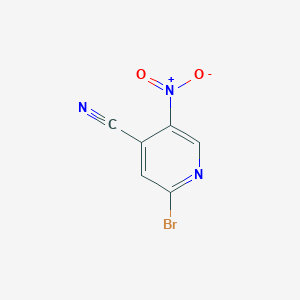
1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methanesulfonylmethyl)cyclopropan-1-amine hydrochloride is a chemical compound characterized by a cyclopropane ring structure. This compound has been extensively studied for its potential therapeutic and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropan-1-amine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
1-(Methanesulfonylmethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles, leading to the formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1-(Methanesulfonylmethyl)cyclopropan-1-amine hydrochloride is a versatile compound used in various scientific research applications, including:
Drug Discovery: It is used as a building block in the synthesis of novel pharmaceutical compounds.
Catalysis: The compound serves as a catalyst in various organic reactions.
Synthesis of Novel Compounds: It is employed in the synthesis of new chemical entities with potential biological activities.
Mechanism of Action
The mechanism of action of 1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(Methanesulfonylmethyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(Aminomethyl)cyclopropanol: This compound contains a cyclopropane ring with an aminomethyl group and a hydroxyl group.
1-(Methylsulfonyl)cyclopropan-1-amine: This compound is similar in structure but lacks the hydrochloride salt form.
The uniqueness of this compound lies in its specific structural features and its ability to participate in a wide range of chemical reactions, making it valuable for diverse scientific research applications.
Properties
CAS No. |
1251733-98-8 |
|---|---|
Molecular Formula |
C5H12ClNO2S |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-octahydrocyclopenta[b]pyrrole](/img/structure/B6266231.png)
